molecular formula C10H11NO2 B3346072 1-Hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 113961-90-3

1-Hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3346072
CAS No.: 113961-90-3
M. Wt: 177.2 g/mol
InChI Key: NISXXRZQTABGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a methyl ketone in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolinone derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Introduction of different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease processes.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Pathway Modulation: Affecting signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2(1H)-one: Lacks the hydroxy and methyl groups, leading to different biological activities.

    6-Methylquinolin-2(1H)-one: Similar structure but without the hydroxy group.

    1-Hydroxyquinolin-2(1H)-one: Similar structure but without the methyl group.

Uniqueness

1-Hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both hydroxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-hydroxy-6-methyl-3,4-dihydroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13/h2,4,6,13H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISXXRZQTABGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551516
Record name 1-Hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113961-90-3
Record name 1-Hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
1-Hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 3
1-Hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 4
1-Hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 5
1-Hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
1-Hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.